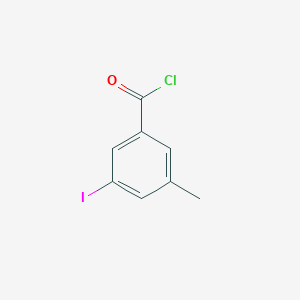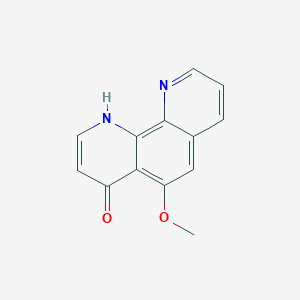![molecular formula C23H19Br B13142630 9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene CAS No. 400607-00-3](/img/structure/B13142630.png)
9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-10-(4-isopropylphenyl)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications . This compound, in particular, features a bromine atom at the 9th position and an isopropylphenyl group at the 10th position of the anthracene core, which can significantly influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-(4-isopropylphenyl)anthracene typically involves a Suzuki-Miyaura cross-coupling reaction. This method is widely used for forming carbon-carbon bonds between a boronic acid and an aryl halide. The reaction conditions generally include a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a suitable solvent such as toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for 9-Bromo-10-(4-isopropylphenyl)anthracene are not extensively documented, the general approach would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
9-Bromo-10-(4-isopropylphenyl)anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted anthracene derivatives .
Wissenschaftliche Forschungsanwendungen
9-Bromo-10-(4-isopropylphenyl)anthracene has several scientific research applications, including:
Organic Light Emitting Diodes (OLEDs): Due to its photophysical properties, it can be used in the development of OLED materials.
Fluorescent Probes: Its fluorescence makes it suitable for use as a probe in biological imaging.
Photon Upconversion: It can be used in triplet-triplet annihilation photon upconversion systems, which are important for solar energy applications.
Organic Scintillators: The compound can be used in scintillators for detecting ionizing radiation.
Wirkmechanismus
The mechanism of action of 9-Bromo-10-(4-isopropylphenyl)anthracene largely depends on its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then participate in various photochemical reactions, such as energy transfer processes in OLEDs or photon upconversion systems . The molecular targets and pathways involved are primarily related to its ability to interact with light and transfer energy efficiently .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Phenyl-10-(4-isopropylphenyl)anthracene
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
Uniqueness
Compared to similar compounds, 9-Bromo-10-(4-isopropylphenyl)anthracene is unique due to the presence of the bromine atom, which can significantly influence its reactivity and photophysical properties. This makes it particularly useful in applications where specific reactivity or photophysical behavior is desired .
Eigenschaften
CAS-Nummer |
400607-00-3 |
|---|---|
Molekularformel |
C23H19Br |
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
9-bromo-10-(4-propan-2-ylphenyl)anthracene |
InChI |
InChI=1S/C23H19Br/c1-15(2)16-11-13-17(14-12-16)22-18-7-3-5-9-20(18)23(24)21-10-6-4-8-19(21)22/h3-15H,1-2H3 |
InChI-Schlüssel |
CIJKUMVPXMVZHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


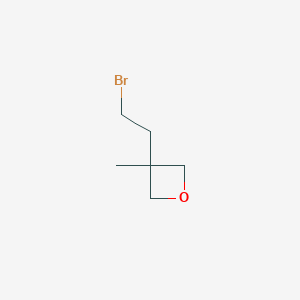
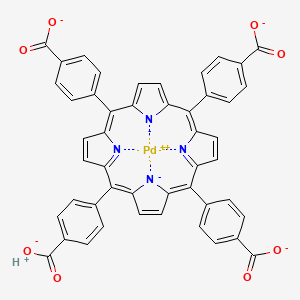
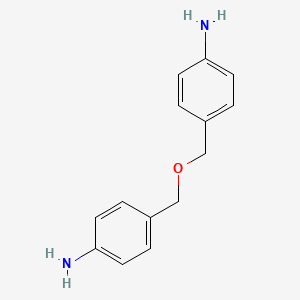
![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)
![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)
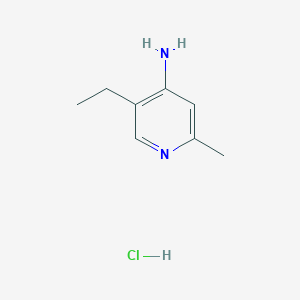
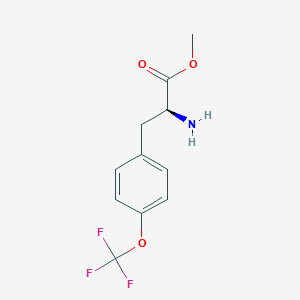
![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)
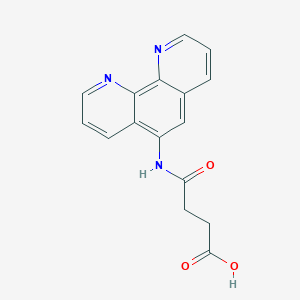

![[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol](/img/structure/B13142607.png)

